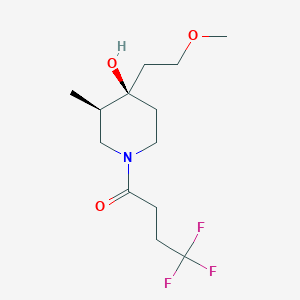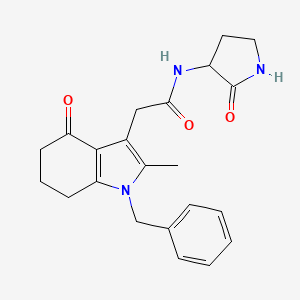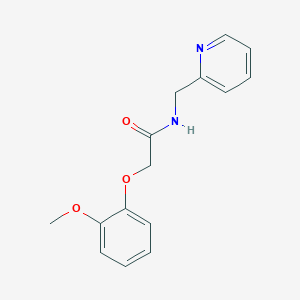
(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-(4,4,4-trifluorobutanoyl)-4-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine derivatives are significant in chemical research due to their varied applications in medicinal chemistry, agriculture, and material science. Their synthesis, molecular structure, and properties are crucial for understanding their reactivity and potential applications.
Synthesis Analysis
The synthesis of piperidine derivatives often involves nucleophilic substitution reactions, anodic methoxylation, and diastereoselective syntheses. For example, the diastereoselective syntheses approach for 4-aryl-3-methyl-4-piperidinemethanols from 1,3-dimethyl-4-piperidinone highlights the control over C3-C4 relative stereochemistry, a key factor in synthesizing complex piperidine derivatives (Schmitt, Brown, & Perrio, 2013).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the chemical behavior of piperidine derivatives. Techniques such as X-ray crystallography, Density Functional Theory (DFT) calculations, and Hirshfeld surface analysis are commonly employed. These techniques reveal the conformational preferences, bonding patterns, and intermolecular interactions within the crystal structures, contributing to the comprehensive understanding of their molecular geometry and stability (Arulraj et al., 2019).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, including anodic methoxylation and reactions with silyl enolates under metal triflate catalysis. These reactions expand the functional group repertoire and modify the molecular skeleton, impacting the derivatives' chemical properties and potential applications (Duquet et al., 2010).
Propiedades
IUPAC Name |
4,4,4-trifluoro-1-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22F3NO3/c1-10-9-17(11(18)3-4-13(14,15)16)7-5-12(10,19)6-8-20-2/h10,19H,3-9H2,1-2H3/t10-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRKDBPZMOUESN-ZYHUDNBSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(CCOC)O)C(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(CCOC)O)C(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B5679278.png)

![4,6-dimethoxy-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyrimidine](/img/structure/B5679296.png)


![2-(ethylamino)-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-5-pyrimidinecarboxamide](/img/structure/B5679314.png)
![3-allyl-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5679321.png)
![2,2-dimethylpropyl 3-oxo-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5679326.png)

![N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5679330.png)
![2-(2,4-dimethoxybenzylidene)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B5679337.png)
![2-{[2-(diethylamino)ethyl]thio}-6-hydroxy-5-(3-methylbutyl)-4(3H)-pyrimidinone](/img/structure/B5679347.png)
![2-(3-bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5679358.png)
![N-[1-(morpholin-4-ylcarbonyl)piperidin-4-yl]chromane-3-carboxamide](/img/structure/B5679364.png)